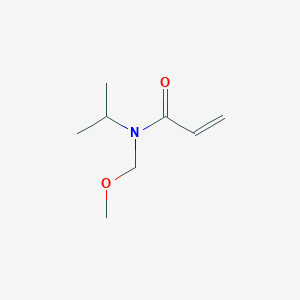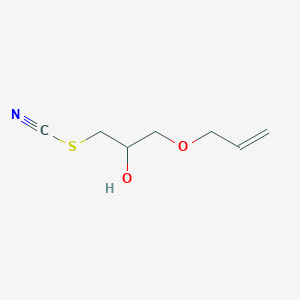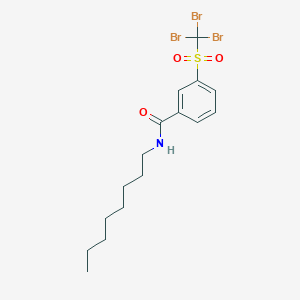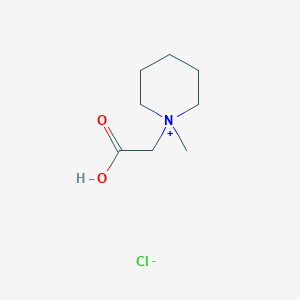
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzoxaphosphinins, which are characterized by the presence of a phosphorus atom within a heterocyclic ring. The presence of chlorine and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of 2,6-dichlorophenol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxaphosphinin ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced benzoxaphosphinin derivatives.
Substitution: Formation of substituted benzoxaphosphinin derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphorus-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine and phenyl groups enhances its binding affinity to target molecules, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
Uniqueness
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its specific substitution pattern and the presence of a phosphorus atom within the heterocyclic ring This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
193554-93-7 |
|---|---|
Formule moléculaire |
C14H9Cl2O2P |
Poids moléculaire |
311.1 g/mol |
Nom IUPAC |
2,6-dichloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H9Cl2O2P/c15-11-6-7-14-12(8-11)13(9-19(16,17)18-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
NYFMIUPEJWSMCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CP(=O)(OC3=C2C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)


![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)


![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)



